3-(4-methylphenyl)-N-(3-nitrophenyl)adamantane-1-carboxamide
Overview
Description
“3-(4-methylphenyl)-N-(3-nitrophenyl)adamantane-1-carboxamide” is a synthetic organic compound that belongs to the class of adamantane derivatives These compounds are known for their unique cage-like structure, which imparts significant stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methylphenyl)-N-(3-nitrophenyl)adamantane-1-carboxamide” typically involves multiple steps:
Formation of Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Functionalization of Adamantane: The adamantane core is then functionalized to introduce the carboxamide group. This can be achieved through a reaction with a suitable carboxylic acid derivative.
Introduction of Methylphenyl and Nitrophenyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The rigid structure of adamantane derivatives makes them suitable for use as ligands in catalytic reactions.
Materials Science: These compounds can be used in the development of advanced materials with unique properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industry
Polymer Additives: The compound may be used as an additive in polymers to enhance their thermal and mechanical properties.
Coatings: Its stability makes it suitable for use in protective coatings.
Mechanism of Action
The mechanism of action of “3-(4-methylphenyl)-N-(3-nitrophenyl)adamantane-1-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: A simpler adamantane derivative with a carboxylic acid group.
Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian drug.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
“3-(4-methylphenyl)-N-(3-nitrophenyl)adamantane-1-carboxamide” is unique due to the presence of both methylphenyl and nitrophenyl groups, which can impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other adamantane derivatives, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(4-methylphenyl)-N-(3-nitrophenyl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-16-5-7-19(8-6-16)23-11-17-9-18(12-23)14-24(13-17,15-23)22(27)25-20-3-2-4-21(10-20)26(28)29/h2-8,10,17-18H,9,11-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZUUYXIUVKVMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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